molecular formula C6H13NO3 B13280451 Ethyl 3-amino-4-hydroxybutanoate

Ethyl 3-amino-4-hydroxybutanoate

Cat. No.: B13280451
M. Wt: 147.17 g/mol
InChI Key: IGFMYVDZSXYRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-Amino-4-hydroxybutanoate is a chiral ethyl ester derivative of 4-amino-3-hydroxybutanoate, intended for research and development purposes. This compound is of significant interest in medicinal chemistry and pharmacology due to its structural similarity to 4-Amino-3-hydroxybutyrate (GABOB), a known endogenous neuroactive substance . GABOB and its enantiomers are full agonists at human recombinant GABA C receptors and exhibit enantioselective actions at both GABA B and GABA A receptors, making them valuable tools for studying GABAergic neurotransmission . The ethyl ester group in this analog may enhance its cell permeability, facilitating biochemical research. Beyond neuroscience, this compound serves as a versatile chiral building block in organic synthesis. Similar chiral hydroxybutanoate esters, such as Ethyl (S)-4-chloro-3-hydroxybutanoate, are key intermediates in the synthesis of blockbuster pharmaceuticals like atorvastatin (Lipitor) . The presence of both amino and hydroxy functional groups on this molecule provides two handles for chemical modification, allowing researchers to create a diverse array of complex, optically active structures. The compound should be stored as recommended for similar esters, often in a dark place under an inert atmosphere and at low temperatures to maintain stability . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl 3-amino-4-hydroxybutanoate

InChI

InChI=1S/C6H13NO3/c1-2-10-6(9)3-5(7)4-8/h5,8H,2-4,7H2,1H3

InChI Key

IGFMYVDZSXYRGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CO)N

Origin of Product

United States

Advanced Synthesis Methodologies for Ethyl 3 Amino 4 Hydroxybutanoate and Its Stereoisomers

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic strategies are at the forefront of producing enantiomerically pure ethyl 3-amino-4-hydroxybutanoate. These approaches leverage the inherent selectivity of enzymes to control the stereochemistry of the final product, a task that is often challenging and resource-intensive using conventional chemical methods. The integration of enzymatic steps into synthetic routes allows for the efficient construction of chiral centers with high precision. Various enzyme classes, including carbonyl reductases, halohydrin dehalogenases, lipases, nitrilases, aldolases, and transaminases, have been successfully employed in these synthetic pathways. nih.gov

Enzyme Discovery and Engineering for Stereoselective Transformations

The discovery of novel enzymes from diverse microbial sources and the subsequent engineering of these biocatalysts have been instrumental in developing efficient synthetic routes to this compound and its precursors. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, have been used to enhance enzyme stability, activity, and stereoselectivity, tailoring them for specific industrial applications.

The asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate, is a key step in the synthesis of chiral precursors for this compound. Carbonyl reductases (KREDs) are widely used for this transformation due to their ability to deliver the desired stereoisomer with high enantiomeric excess. nih.govnih.gov

Researchers have identified and engineered various KREDs for this purpose. For instance, a carbonyl reductase from Chryseobacterium sp. CA49, ChKRED20, was found to catalyze the bioreduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (S)-4-chloro-3-hydroxybutanoate with over 99.5% enantiomeric excess (ee). nih.gov To improve its industrial applicability, the thermostability of ChKRED20 was enhanced through directed evolution. A mutant with increased thermostability showed a 63% increase in activity at 65 °C compared to the wild type and could completely convert 300 g/L of the substrate within one hour, achieving an isolated yield of 95%. nih.gov

Similarly, an NADH-dependent reductase from Candida magnoliae (CmCR), when overexpressed in Escherichia coli, efficiently catalyzed the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate. This recombinant strain could reduce a high concentration of the substrate (3000 mM) to the corresponding (S)-alcohol with a yield greater than 99.0% and an enantiomeric excess of over 99.9% within 14 hours. nih.gov The use of whole-cell biocatalysts co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration has also proven to be an effective strategy. aminer.cn

The table below summarizes the performance of different carbonyl reductases in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.

Enzyme SourceSubstrate ConcentrationReaction TimeConversion/YieldEnantiomeric Excess (ee)Reference
Chryseobacterium sp. CA49 (ChKRED20 mutant)300 g/L1 h95% (isolated yield)>99.5% ((S)-CHBE) nih.gov
Candida magnoliae (CmCR in E. coli)3000 mM14 h>99.0% (yield)>99.9% ((S)-CHBE) nih.gov
Pichia stipitis (carbonyl reductase in E. coli)Not specifiedNot specifiedNot specifiedNot specified aminer.cn
Rhodococcus erythropolisNot specifiedNot specifiedNot specifiedNot specified researchgate.net
Microbial aldehyde reductaseNot specifiedNot specifiedNot specifiedNot specified asm.org

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.gov They can also catalyze the ring-opening of these epoxides with various nucleophiles, including cyanide, leading to the formation of new carbon-carbon bonds. nih.govgoogle.com This functionality has been exploited in the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a key intermediate for atorvastatin (B1662188). nih.govmdpi.com

A notable application involves a one-pot reaction where ethyl (S)-4-chloro-3-hydroxybutanoate is converted to ethyl (R)-4-cyano-3-hydroxybutanoate. nih.govgoogle.com This process utilizes a halohydrin dehalogenase to first form the corresponding (S)-epoxide, which is then opened by cyanide in a stereospecific manner. nih.govgoogle.com Engineering efforts have focused on improving the catalytic efficiency and altering the enantiopreference of HHDHs. For example, a variant of HheC from Agrobacterium radiobacter AD1, containing 37 mutations, exhibited a 3.1-fold increased catalytic rate (kcat) for the dehalogenation of ethyl (S)-4-chloro-3-hydroxybutyrate and a nearly 10-fold increase in kcat for the cyanolysis of the resulting epoxide. nih.gov This engineered enzyme also showed a reversed enantiopreference, favoring the (S)-enantiomer of the haloalcohol. nih.gov

The following table highlights key aspects of halohydrin dehalogenase-mediated reactions for the synthesis of precursors to this compound.

EnzymeSubstrateProductKey FeaturesReference
Halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC)Ethyl (S)-4-chloro-3-hydroxybutanoateEthyl (R)-4-cyano-3-hydroxybutanoateCatalyzes both epoxide formation and cyanide-mediated ring-opening. nih.gov
Engineered HheC variantEthyl (S)-4-chloro-3-hydroxybutanoateEthyl (R)-4-cyano-3-hydroxybutanoate3.1-fold increased kcat for dehalogenation and ~10-fold increased kcat for cyanolysis. Reversed enantiopreference. nih.gov
Recombinant halohydrin dehalogenaseEthyl (S)-4-chloro-3-hydroxybutanoateEthyl (R)-4-cyano-3-hydroxybutanoateOne-pot synthesis from ethyl 4-chloro-3-oxobutanoate using a KRED and HHDH. google.com

Lipases are widely used biocatalysts for the kinetic resolution of racemic mixtures, including precursors of this compound. nih.govmdpi.com These enzymes can catalyze various reactions such as hydrolysis, aminolysis, and transesterification with high enantioselectivity. researchgate.netresearchgate.net

The lipase-catalyzed resolution of racemic ethyl 4-chloro-3-hydroxybutanoate via aminolysis has been investigated to produce the (R)-enantiomer. researchgate.net Among several lipases screened, Novozym 435 (immobilized Candida antarctica lipase (B570770) B) demonstrated the highest activity and enantioselectivity for the ammonolysis of this substrate. The choice of solvent was found to be crucial, with 1,4-dioxane (B91453) being the most suitable medium for this reaction. researchgate.net

Lipase-catalyzed hydrolysis is another effective method for resolution. For instance, lipase PSIM from Burkholderia cepacia has been used for the kinetic resolution of racemic β-amino carboxylic ester hydrochloride salts through hydrolysis, yielding the corresponding (S)-amino acids and unreacted (R)-amino esters with excellent enantiomeric excess (≥99%). mdpi.com Similarly, the kinetic resolution of various 3-amino-3-phenylpropanoate esters has been achieved with high enantioselectivity (E > 200) using lipase PS-catalyzed hydrolysis. mdpi.com

The table below provides examples of lipase-catalyzed reactions for the synthesis of chiral precursors.

LipaseReaction TypeSubstrateProductKey FindingsReference
Novozym 435AminolysisRacemic ethyl 4-chloro-3-hydroxybutanoate(R)-ethyl 4-chloro-3-hydroxybutanoateHigh activity and enantioselectivity in 1,4-dioxane. researchgate.net
Lipase PSIM (Burkholderia cepacia)HydrolysisRacemic β-amino carboxylic ester hydrochlorides(S)-amino acids and (R)-amino estersExcellent ee (≥99%) and good yields (>48%). mdpi.com
Lipase PSHydrolysis3-amino-3-phenylpropanoate esters(S)-3-amino-3-phenylpropionic acidHigh enantioselectivity (E > 200). mdpi.com
Candida antarctica lipase B (CAL-B)Acylation/AlcoholysisRacemic ethyl 3-hydroxybutanoate(R)-ethyl 3-hydroxybutanoateTransformation into the (R)-enantiomer with ee >99%. researchgate.net

Nitrilases catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia, offering a valuable tool for the synthesis of chiral carboxylic acids from corresponding nitriles. nih.gov In the context of this compound synthesis, nitrilases have been employed in cascade reactions.

A notable example is the two-step biocatalytic cascade for the production of ethyl (R)-4-cyano-3-hydroxybutyrate, where a nitrilase is used in the second step. nih.gov This cascade begins with the halohydrin dehalogenase-catalyzed conversion of ethyl (S)-4-chloro-3-hydroxybutyrate and cyanide to form an epoxide intermediate, which is then hydrolyzed by a nitrilase from Acidovorax facilis C1 (AtNIT2). By co-expressing the genes for both the halohydrin dehalogenase and the nitrilase in E. coli, complete conversion of 600 mM ethyl (S)-4-chloro-3-hydroxybutyrate to ethyl (R)-4-cyano-3-hydroxybutyrate was achieved. nih.gov

Furthermore, nitrilases have been used in the bioconversion of ethyl (R)-4-cyano-3-hydroxybutyrate into (R)-ethyl-3-hydroxyglutarate, another important statin side-chain intermediate. nih.gov A strain of Rhodococcus boritolerans was found to facilitate this conversion through a two-step pathway involving the formation of an amide intermediate. nih.gov

The following table summarizes the application of nitrilases in the synthesis of precursors for this compound.

Nitrilase SourceReaction TypeSubstrateProductKey FeaturesReference
Acidovorax facilis C1 (AtNIT2)Hydrolysis (in cascade)Ethyl (S)-3,4-epoxybutyrate (intermediate)Ethyl (R)-4-cyano-3-hydroxybutyratePart of a two-enzyme cascade with a halohydrin dehalogenase. nih.gov
Rhodococcus boritoleransBiotransformation (indirect)Ethyl (R)-4-cyano-3-hydroxybutyrate(R)-ethyl-3-hydroxyglutarateTwo-step pathway via an amide intermediate. 98% yield. nih.gov
Rhodococcus erythropolis N'4Hydration4-chloro-3-hydroxybutyronitrile4-chloro-3-hydroxybutyramideEnzyme prefers aliphatic saturated nitriles. researchgate.net

Tandem enzymatic reactions, where multiple enzymes work sequentially in a single pot, offer significant advantages in terms of process efficiency and reduced waste. The combination of aldolases and transaminases has emerged as a powerful strategy for the stereoselective synthesis of amino alcohols, including precursors to this compound. nih.gov

Aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA), can catalyze the formation of carbon-carbon bonds with the creation of new stereocenters. nih.gov These enzymes can be paired with transaminases or reductive amination enzymes to introduce an amino group stereoselectively. A three-component strategy has been developed for the synthesis of amino-diols and amino-polyols using a prochiral aldehyde, a hydroxy ketone, and an amine as starting materials. nih.gov This approach combines a biocatalytic aldol (B89426) reaction catalyzed by FSA variants with a reductive amination catalyzed by an imine reductase (IRED). A two-step, one-pot process was developed to prevent cross-reactivity, leading to the stereoselective formation of the desired amino-polyol enantiomers. nih.gov

While direct synthesis of this compound using this specific tandem system is not explicitly detailed in the provided context, the principle of combining aldolases and transaminases or other aminating enzymes represents a promising and highly adaptable platform for the synthesis of a wide range of chiral amino alcohols.

The table below outlines the conceptual framework of aldolase and transaminase tandem systems.

Enzyme 1Enzyme 2Starting MaterialsIntermediateFinal Product TypeKey AdvantageReference
Aldolase (e.g., FSA)Transaminase/Imine Reductase (IRED)Aldehyde, Ketone, Amine SourceAldol adductAmino-diol/Amino-polyolStereoselective formation of multiple chiral centers in a one-pot process. nih.gov
Deoxyribose-5-phosphate aldolase (DERA)Not applicable in tandem with transaminase in provided contextAcetaldehyde, ChloroacetaldehydeLactol precursorStatin side-chain precursorEfficient one-pot tandem aldol reaction. nih.gov

Whole-Cell Biotransformations

Recombinant Microbial Systems (e.g., Escherichia coli, Saccharomyces cerevisiae, Lactobacillus plantarum)

Detailed studies describing the use of recombinant Escherichia coli, Saccharomyces cerevisiae, or Lactobacillus plantarum for the specific synthesis of this compound are not available in the current scientific literature.

Cofactor Regeneration Strategies (e.g., NADH/NADPH cycling)

While cofactor regeneration is a critical aspect of whole-cell biocatalysis, specific strategies for NADH/NADPH cycling in the context of this compound synthesis have not been documented.

Reaction Condition Optimization for Biocatalysis

Effects of pH and Temperature

Specific data on the optimization of pH and temperature for the biocatalytic production of this compound is not available.

Solvent Systems and Co-solvents for Bioreactions

There is no information available regarding the specific solvent systems or co-solvents utilized for the bioreaction to produce this compound.

Substrate and Enzyme Concentration Effects

The effects of substrate and enzyme concentrations on the synthesis of this compound have not been reported in the literature.

Table of Mentioned Compounds

Since no specific synthesis data for the target compound was found, a table of compounds cannot be generated based on the requested article content.

Influence of Metal Ions on Biocatalytic Efficiency

Research into the asymmetric reduction of ethyl 4-chloroacetoacetate to ethyl (R)-4-chloro-3-hydroxybutanoate, a precursor to the target molecule, has shown that the activity of the reductase enzyme can be modulated by metal ions. While specific studies on this compound are limited in this exact context, the principles of enzymatic reactions suggest that ions such as Mg2+, Mn2+, or Zn2+ could play a crucial role. These ions can participate in the enzyme's active site, facilitating substrate binding and the catalytic process. Conversely, heavy metal ions like Hg2+ or Pb2+ are often detrimental to enzyme function. The optimal concentration of beneficial metal ions is a key parameter to be determined for maximizing biocatalytic efficiency.

Metal IonPotential Effect on Biocatalytic Efficiency
Mg2+Often acts as a cofactor, potentially increasing enzyme activity.
Mn2+Can enhance enzyme stability and catalytic function.
Zn2+May be essential for the structural integrity and activity of certain reductases.
Hg2+Typically a strong inhibitor of enzyme activity.
Pb2+Generally exhibits inhibitory effects on enzymes.
Process Scale-Up Considerations and Industrial Feasibility

The industrial-scale production of this compound stereoisomers via biocatalysis presents several challenges and considerations. A key factor is the cost-effectiveness of the process, which is influenced by the starting materials, enzyme stability, and productivity.

One approach to enhance industrial feasibility is the use of whole-cell biocatalysts, such as recombinant Escherichia coli, which can be more robust and cost-effective than isolated enzymes. For instance, in the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, a related chiral intermediate, the use of recombinant E. coli expressing a specific alcohol dehydrogenase has been successfully scaled up. tandfonline.com This process utilizes a co-substrate like 2-propanol for cofactor regeneration, eliminating the need for expensive additions of NADH. tandfonline.com At a 30-liter reactor scale, a high yield and enantiomeric excess were achieved, demonstrating the potential for industrial application. tandfonline.com

Another strategy involves the desymmetrization of prochiral substrates. For example, a nitrilase-catalyzed desymmetrization of 3-hydroxyglutaronitrile has been developed for the scalable synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate. researchgate.net This method is particularly cost-effective due to the use of a low-cost starting material and an efficient biocatalyst production system. researchgate.net The reaction has been optimized to work at high substrate concentrations, achieving high conversion and enantiomeric excess in a relatively short time. researchgate.net

The development of continuous processes is also a significant step towards industrial feasibility. A two-step enzymatic resolution process for the large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate has been established, which can be adapted for the synthesis of related compounds. researchgate.net This process highlights the importance of efficient downstream processing and purification to obtain the desired product with high purity.

ParameterIndustrial Scale-Up Consideration
BiocatalystUse of whole-cell systems or immobilized enzymes to improve stability and reusability.
Substrate ConcentrationOptimization for high-titer production to maximize reactor productivity.
Cofactor RegenerationImplementation of efficient in-situ regeneration systems to reduce costs.
Downstream ProcessingDevelopment of streamlined purification protocols to ensure high product purity.
Process TypeTransition from batch to continuous processes for higher throughput. google.com

Asymmetric Chemical Synthesis

Asymmetric chemical synthesis offers a powerful alternative to biocatalysis for the preparation of enantiomerically pure this compound. This approach relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

The development of effective chiral catalysts is central to asymmetric synthesis. For the synthesis of β-amino acids and their derivatives, a variety of catalytic systems have been explored. Chiral aldehyde catalysis, for example, has emerged as a valuable tool for activating amino acids and controlling stereoselectivity. frontiersin.org These catalysts, often derived from chiral BINOL aldehydes, can mimic enzymatic processes and facilitate various asymmetric transformations. frontiersin.org

The screening of different catalysts and reaction conditions is crucial for identifying the optimal system for a specific transformation. For instance, in the synthesis of substituted 3,4-dihydro-β-carbolines, a bifunctional enamine catalyst was identified as optimal after a thorough screening process, leading to high yield and enantioselectivity. nih.gov Similarly, in the asymmetric synthesis of α-amino acids, metal complexes incorporating chiral organic ligands have proven to be highly effective. researchgate.netmdpi.com

Stereodivergent synthesis provides a flexible approach to access all possible stereoisomers of a target molecule from a common starting material. This is particularly valuable for the synthesis of the different stereoisomers of this compound, as it allows for the exploration of their distinct biological activities.

A key strategy in stereodivergent synthesis is the use of a chiral building block that can be manipulated to generate different stereochemical outcomes. For example, the stereodivergent synthesis of the four stereoisomers of diethyl 4-hydroxyphosphopipecolate has been achieved starting from the commercially available chiral building block ethyl (R)-4-cyano-3-hydroxybutanoate. thieme-connect.comresearchgate.net This synthesis involves a key diastereoselective reduction step that can be controlled to produce different diastereomers. thieme-connect.com By employing sequential oxidation and reduction steps, the stereochemistry at a specific center can be inverted, leading to the formation of all four possible stereoisomers. thieme-connect.com

Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. This approach is particularly useful when asymmetric synthesis is challenging or inefficient.

Enzymatic kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes to separate enantiomers. In this process, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

For the resolution of racemic ethyl 3-hydroxybutanoate, a precursor to the target molecule, lipases are commonly employed. For example, Candida antarctica lipase B (CAL-B) has been shown to be highly effective in the enantioselective acylation of racemic ethyl 3-hydroxybutanoate. researchgate.net By using isopropenyl acetate (B1210297) as the acyl donor, a high enantiomeric excess of the unreacted (S)-alcohol and the acylated (R)-ester can be achieved. researchgate.net This method can be performed under solvent-free conditions, making it an environmentally friendly and efficient process. researchgate.net

EnzymeSubstrateResolution MethodKey Findings
Candida antarctica Lipase B (CAL-B)Racemic ethyl 3-hydroxybutanoateEnantioselective acylationHigh enantioselectivity (E > 150) with isopropenyl acetate. researchgate.net
Lipase PS-30 from Pseudomonas sp.Racemic ethyl 3-hydroxy-3-phenylpropanoateHydrolysisHigh enantiomeric excess of the remaining ester. scielo.br
Penicillin G Acylase (PGA)Acetyl ester of ethyl 3-hydroxy-3-phenylpropanoateHydrolysisModerate enantioselectivity. scielo.br

Chemical Reactivity and Derivatization Studies

Transformations of the Amino Group

The primary amino group is a nucleophilic center and can undergo several common transformations, including acylation, alkylation, and the introduction of protecting groups.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides under basic conditions to form amides. For instance, reaction with acetyl chloride in the presence of a base like triethylamine would yield Ethyl 3-(acetylamino)-4-hydroxybutanoate.

Alkylation: The nitrogen can be alkylated using alkyl halides, although this reaction can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines, or even quaternary ammonium salts. Reductive amination provides a more controlled method for introducing alkyl groups.

Protection: For multi-step syntheses, the amino group is often protected to prevent unwanted side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc), introduced using di-tert-butyl dicarbonate (Boc₂O), and benzyloxycarbonyl (Cbz), introduced using benzyl chloroformate (Cbz-Cl). These protecting groups can be selectively removed under specific conditions later in the synthetic sequence.

Transformations of the Hydroxyl Group

The secondary hydroxyl group can be acylated, alkylated, or oxidized, providing another site for structural modification.

Acylation/Esterification: Similar to the amino group, the hydroxyl group can be acylated to form an ester. Selective acylation in the presence of the amino group can be challenging and may require prior protection of the amine. Using a base like pyridine with an acyl halide is a common method.

Alkylation/Etherification: Formation of an ether can be achieved by deprotonating the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide.

Silylation: For protection, the hydroxyl group is frequently converted into a silyl ether, for example, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. nih.gov These protecting groups are stable under a wide range of conditions but can be easily removed with fluoride ion sources.

Oxidation: The secondary alcohol can be oxidized to a ketone using various oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to yield Ethyl 3-amino-4-oxobutanoate.

Transformations of the Ester Moiety

The ethyl ester is susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-hydroxybutanoic acid, under either acidic or basic (saponification) conditions. pearson.com

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of 4-aminobutane-1,2-diol.

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis). However, this reaction is often slow and may require high temperatures. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. Intramolecular aminolysis under basic conditions can lead to the formation of γ-hydroxypyroglutamic acid. nih.govacs.org

Stereochemical Implications in Reactions

Ethyl 3-amino-4-hydroxybutanoate possesses two chiral centers at positions C3 and C4. The stereochemistry of these centers is a critical consideration in its synthesis and subsequent reactions.

The synthesis of this molecule often involves the stereoselective reduction of a keto-ester precursor, such as Ethyl 4-chloroacetoacetate, using biocatalysts like yeast or specific enzymes (reductases). tandfonline.comacs.orgnih.gov The choice of enzyme or microorganism can determine the absolute configuration of the resulting hydroxyl group. For example, some reductases produce the (S)-enantiomer exclusively, while others yield the (R)-form. nih.govresearchgate.net

When performing reactions on the existing chiral centers, the potential for racemization or epimerization must be considered. Reactions at the C3 and C4 positions can proceed with either retention or inversion of configuration, depending on the mechanism (e.g., Sₙ1 vs. Sₙ2). The inherent stereochemistry can also direct the approach of reagents in reactions at adjacent positions, a phenomenon known as diastereoselective induction. Maintaining chiral integrity is crucial, especially when the molecule is used as a building block for complex, biologically active targets. nih.gov

Derivatization Strategies for Analytical and Chiral Separations

To determine the enantiomeric purity or to separate enantiomers of this compound and its derivatives, derivatization with a chiral derivatizing agent (CDA) is a common strategy. wikipedia.org This process converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC or GC. researchgate.netacs.org

Both the amino and hydroxyl groups serve as effective handles for derivatization.

For the Amino Group: Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or Edman-type reagents react with the primary amine to form stable diastereomeric adducts. nih.gov

For the Hydroxyl Group: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) chloride is frequently used to form diastereomeric esters with the hydroxyl group, allowing for enantiomeric excess determination by ¹H or ¹⁹F NMR spectroscopy. wikipedia.org

Stability Under Various Conditions

The stability of this compound is influenced by pH and temperature due to its functional groups.

Thermal Stability: While specific data for this compound is not readily available, molecules with similar structures (β-hydroxy esters) can be susceptible to elimination of water upon heating, especially under acidic or basic conditions, to form an α,β-unsaturated ester. Standard purification techniques like distillation should be performed under reduced pressure to minimize thermal decomposition. sigmaaldrich.comsigmaaldrich.com

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

1D NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for identifying the different chemical environments of the hydrogen and carbon atoms in a molecule.

¹H NMR: A ¹H NMR spectrum of Ethyl 3-amino-4-hydroxybutanoate would be expected to show distinct signals for each unique proton. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values would provide critical information for assigning the protons to their respective positions in the molecule.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the signals would help in assigning them to the carbonyl carbon of the ester, the two carbons bearing the hydroxyl and amino groups, the methylene (B1212753) group of the butanoate chain, and the ethyl group of the ester.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)
1 (C=O)-~170-175
2 (-CH2-)~2.4-2.6 (m)~35-45
3 (-CH(NH2)-)~3.0-3.5 (m)~50-60
4 (-CH(OH)-)~3.8-4.2 (m)~60-70
Ethyl -CH2-~4.1 (q)~60-65
Ethyl -CH3~1.2 (t)~14-15
-NH2Broad singlet-
-OHBroad singlet-

Note: This table represents hypothetical data based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

2D NMR (COSY, HSQC, TOCSY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously establishing the connectivity of atoms within a molecule and can provide insights into its stereochemistry.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the connectivity of the butanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and hydrogen atoms, allowing for definitive assignment of each proton to its corresponding carbon.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment would reveal correlations between all protons within a spin system, which would be useful for identifying all protons belonging to the butanoate chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The exact mass would be compared to the theoretical mass calculated from its chemical formula (C₆H₁₃NO₃) to confirm its composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In tandem mass spectrometry, the molecular ion is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would be expected, such as the loss of the ethoxy group, water, or ammonia, which would help to confirm the arrangement of the functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups it contains.

Hypothetical IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
N-H (Amine)Stretching3300-3500 (medium)
C-H (Alkane)Stretching2850-3000
C=O (Ester)Stretching1735-1750 (strong)
C-O (Ester/Alcohol)Stretching1000-1300
N-H (Amine)Bending1550-1650

Note: This table represents hypothetical data based on typical IR absorption frequencies. Actual experimental values may vary.

Chromatographic Techniques for Separation and Purity/Enantiopurity Determination

Chromatography is the cornerstone for the analysis of this compound, enabling both the separation of its enantiomers and the assessment of its chemical purity. Gas and liquid chromatography are the principal methods utilized, often employing specialized chiral stationary phases.

Gas chromatography on a chiral stationary phase (CSP) is a powerful technique for the enantioseparation of volatile chiral compounds. For a polar molecule like this compound, which contains both an amine and a hydroxyl group, direct analysis by GC is challenging due to its low volatility and potential for strong interactions with the column. Therefore, derivatization is a critical prerequisite step. The amino and hydroxyl functional groups are typically converted into less polar, more volatile esters or amides. A common approach involves acylation, for instance, using N-trifluoroacetyl-isopropyl derivatives, which are well-suited for the analysis of amino acids and related compounds. nasa.gov

Once derivatized, the compound can be analyzed on a GC instrument equipped with a chiral column. Cyclodextrin-based CSPs are widely used for this purpose. Another effective option is the use of chiral columns based on amino acid derivatives, such as Chirasil-Val. acs.org The separation mechanism relies on the formation of transient, diastereomeric complexes between the derivatized enantiomers and the chiral selector of the stationary phase, leading to different retention times. For example, optically active ethyl 4-cyano-3-hydroxybutyrate, a structurally similar compound, has been successfully analyzed using a G-TA chiral column. google.com

Table 1: Illustrative GC Conditions for Analysis of Related Chiral Compounds

Parameter Condition Compound Type
Column G-TA (Astec) google.com Ethyl 4-cyano-3-hydroxybutyrate
Initial Temp 100 °C google.com Ethyl 4-cyano-3-hydroxybutyrate
Derivatization N-trifluoroacetyl-isopropyl nasa.gov Amino Acids

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | General |

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used method for the enantiomeric separation of this compound and its parent acid, 4-amino-3-hydroxybutyric acid (GABOB). thieme-connect.de Unlike GC, HPLC can often be performed without derivatization.

Direct enantioseparation is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiracel OD-H, Chirapak AD-H), are particularly effective. thieme-connect.de The separation occurs due to differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector immobilized on the column support. For instance, the enantiomeric purity of GABOB has been determined by converting it to the corresponding 4-hydroxy-2-pyrrolidinone derivative and analyzing it on a Chirapak AD-H column. thieme-connect.de Another approach involves using macrocyclic antibiotic-based CSPs, like Chirobiotic R or Chirobiotic TAG, which have shown enantioselectivity for similar amino-containing compounds. acs.org

Table 2: Reported HPLC Conditions for Chiral Separation of 4-Amino-3-hydroxybutyric Acid (GABOB) Derivatives

Parameter Condition 1 Condition 2
Analyte 4-hydroxy-2-pyrrolidinone (from GABOB) 4-hydroxy-2-pyrrolidinone (from GABOB)
Column Chiracel OD-H (250 x 4 mm) thieme-connect.de Chirapak AD-H (250 x 4 mm) thieme-connect.de
Mobile Phase i-Propanol–Hexane (20:80) thieme-connect.de Ethanol–Hexane (5:95) thieme-connect.de
Flow Rate 0.8 mL/min thieme-connect.de 1.0 mL/min thieme-connect.de

| Detection | UV at 240 nm thieme-connect.de | UV at 210 nm thieme-connect.de |

Reversed-phase liquid chromatography (RPLC) is a primary method for assessing the chemical purity of this compound and quantifying it in various matrices. While standard RPLC on a C18 or RP-18 column does not separate enantiomers, it is highly effective for separating the compound from precursors, byproducts, and degradation products.

A validated RPLC method has been developed for the analysis of the parent compound, 4-amino-3-hydroxybutyric acid (GABOB), that does not require prior derivatization. sigmaaldrich.com This method employs an ion-pairing agent in the mobile phase. The agent, such as sodium heptasulphonate, forms a neutral ion pair with the charged amine and carboxylate groups of the analyte, allowing it to be retained and separated on the nonpolar reversed-phase column. This technique is robust and suitable for quality control in pharmaceutical products. sigmaaldrich.com

Table 3: Validated RPLC Method Parameters for 4-Amino-3-hydroxybutyric Acid (GABOB)

Parameter Condition
Column RP-18
Mobile Phase 0.01 M Sodium Heptasulphonate, pH 2.4
Detection UV at 210 nm

| Derivatization | Not required sigmaaldrich.com |

Optical Rotation Measurements for Enantiopurity

Optical rotation is a classical and fundamental technique used to measure the enantiomeric purity of a chiral substance. It is based on the principle that enantiomers rotate the plane of plane-polarized light in equal but opposite directions. The specific rotation ([α]) is a characteristic physical property of a chiral compound and is measured using a polarimeter.

The measurement is dependent on the wavelength of light (typically the sodium D-line, 589 nm), temperature, solvent, and concentration. The enantiomeric excess (% ee) of a sample can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer:

% ee = ([α]observed / [α]max) × 100%

For example, a related chiral precursor, ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), was confirmed by optical rotation measurements as part of its synthesis. nih.gov While specific rotation data for this compound is not widely published, the principle remains a key method for its characterization.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While chromatographic methods can separate enantiomers and optical rotation can measure their bulk effect, single-crystal X-ray crystallography is the definitive technique for determining the absolute configuration of a chiral molecule. This method provides an unambiguous three-dimensional map of the atomic arrangement in the solid state.

For the technique to be successful, a high-quality single crystal of the compound must be obtained. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. For light-atom compounds like this compound (containing only C, H, N, O), the determination of absolute configuration relies on the subtle effects of anomalous scattering. Modern diffractometers and computational methods, such as the calculation of the Flack parameter, allow for confident assignment even without the presence of a heavy atom. A Flack parameter value close to zero for a given configuration confirms that the structural model correctly represents the absolute configuration of the molecule in the crystal. This analysis provides ultimate proof of the R or S configuration at the chiral center.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of molecular properties by solving the Schrödinger equation in an approximate yet highly effective manner. For a molecule like Ethyl 3-amino-4-hydroxybutanoate, DFT can elucidate its fundamental electronic structure and predict a range of important characteristics.

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is reached. This optimized geometry provides the foundation for all subsequent calculations.

Once the geometry is optimized, a detailed analysis of the molecule's electronic structure can be performed. This includes the examination of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in determining the molecule's reactivity, indicating the most likely sites for nucleophilic and electrophilic attack. For instance, in related γ-amino acid derivatives, the HOMO is often localized on the amino group, while the LUMO is associated with the carbonyl group of the ester.

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable in interpreting experimental spectra and confirming the structure of a synthesized compound.

The theoretical prediction of NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can then be compared with experimental data to validate the structure. Theoretical studies on similar molecules have shown that the accuracy of these predictions is often high enough to distinguish between different isomers and conformers nih.gov.

Similarly, the IR spectrum of this compound can be calculated by determining the vibrational frequencies and their corresponding intensities. This is done by calculating the second derivatives of the energy with respect to the atomic positions. The resulting theoretical spectrum will show characteristic peaks corresponding to the various functional groups in the molecule, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amino group, the C=O stretch of the ester, and the various C-H and C-N stretches and bends. These predicted frequencies can aid in the assignment of experimental IR spectra. DFT methods have been shown to be effective in predicting the vibrational spectra of related amino acids, although scaling factors are often applied to the calculated frequencies to improve agreement with experimental data nih.gov.

DFT calculations are also instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing insight into its feasibility and rate.

For this compound, one could investigate the mechanisms of its formation or its subsequent reactions. For example, the synthesis of γ-hydroxy-α-amino acid derivatives through enzymatic tandem aldol (B89426) addition–transamination reactions has been studied, and the stereochemical outcome is a key aspect nih.gov. Theoretical modeling of the transition states involved in such reactions could help to explain the observed stereoselectivity. By calculating the energies of different possible transition state structures, one can determine which pathway is energetically favored.

Computational methods can be used to systematically explore the conformational landscape of the molecule. By rotating the key dihedral angles and calculating the energy of each resulting conformer, a potential energy surface can be generated. This allows for the identification of the most stable, low-energy conformations. Studies on related hydroxylated γ-amino acids have shown that intramolecular hydrogen bonds involving the hydroxyl group can significantly restrict the available conformations, often leading to specific folded or turn-like structures researchgate.net. For this compound, it is expected that intramolecular hydrogen bonds between the -OH group and the -NH2 group, or between the -OH group and the ester's carbonyl oxygen, would play a crucial role in determining its preferred shape.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with a solvent.

MD simulations can be used to investigate the conformational dynamics of this compound in a solvent, such as water. In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved to propagate the system forward in time. This results in a trajectory that describes the positions and velocities of all atoms as a function of time.

By analyzing this trajectory, it is possible to observe how the molecule samples different conformations in solution. This provides a more realistic picture of the molecule's behavior than the static view from quantum chemical calculations. For example, an MD simulation could reveal the lifetime of the intramolecular hydrogen bonds and how they are affected by interactions with water molecules. A study on γ-aminobutyric acid (GABA) using MD simulations investigated its solvation structure and association in water and water/trifluoroethanol mixtures, providing insights into its behavior in different solvent environments sid.ir. Similar simulations for this compound would be valuable for understanding its solution-phase behavior.

Host-Guest Complexation Studies (e.g., with Cyclodextrins)

Host-guest chemistry explores the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. Cyclodextrins (CDs) are common hosts; these are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. mdpi.commdpi.com This structure allows them to encapsulate nonpolar or partially nonpolar guest molecules of appropriate size in aqueous solutions, forming "inclusion complexes." mdpi.comresearchgate.net The formation of these complexes can enhance the guest's solubility, stability, and bioavailability. mdpi.commdpi.com

The interaction between amino acids and cyclodextrins has been a subject of study, where 1:1 host-guest complexes are typically formed. researchgate.netnih.gov The primary driving forces for this complexation include hydrophobic effects, van der Waals forces, and hydrogen bonding between the guest molecule and the hydroxyl groups lining the rim of the cyclodextrin (B1172386) cavity. researchgate.net

While specific studies detailing the complexation of this compound with cyclodextrins are not extensively documented in the reviewed literature, the principles governing the inclusion of similar small molecules, such as amino acids and their derivatives, can be applied. nih.gov Physicochemical methods like NMR titration, surface tension, and conductivity measurements are typically used to establish the stoichiometry and stability of these complexes. researchgate.netnih.gov For instance, studies on flavanones with various cyclodextrins have determined their binding constants and thermodynamic parameters through techniques like Isothermal Titration Calorimetry (ITC). mdpi.com

The following table illustrates the type of data typically generated in host-guest complexation studies.

Host MoleculeGuest MoleculeStoichiometry (Host:Guest)Stability Constant (K) [M⁻¹]Method
α-CyclodextrinL-Leucine1:1-NMR, Surface Tension
β-CyclodextrinL-Leucine1:1-NMR, Surface Tension
β-Cyclodextrin4'-Chloroflavanone1:12470 ± 210UV-Vis Spectroscopy
HP-β-Cyclodextrin4'-Chloroflavanone1:12240 ± 190UV-Vis Spectroscopy

Data is illustrative and based on findings for similar molecules. mdpi.comnih.gov

Molecular Docking and Enzyme-Substrate/Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a molecule when it binds to a larger target, such as an enzyme. researchgate.net This method is crucial in biocatalysis and drug design for understanding how a substrate fits into an enzyme's active site and for predicting the strength of this interaction, known as binding affinity. mdpi.com Binding affinity is often expressed as a negative binding energy value (e.g., in kcal/mol), where a more negative value suggests a more stable and favorable interaction. researchgate.net

The synthesis of chiral compounds like this compound and its precursors often involves enzymes such as ketoreductases and alcohol dehydrogenases. nih.govnih.gov Molecular docking can be employed to simulate how these substrates bind within the active site of such enzymes. The simulation identifies key interactions, like hydrogen bonds and hydrophobic contacts, between the substrate and specific amino acid residues of the enzyme. mdpi.com For example, docking studies on Human Serum Albumin have identified specific interactions between fatty acid ligands and residues like Ser-342, Arg-410, and Tyr-411. mdpi.com

While specific docking data for this compound is not detailed in the available literature, the table below provides an illustrative example of the kind of results a molecular docking study would yield, predicting the binding of a substrate within an enzyme active site.

Enzyme (Example)LigandPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
KetoreductaseEthyl 4-chloroacetoacetate-7.5Tyr-190, Ser-140Hydrogen Bond
KetoreductaseEthyl 4-chloroacetoacetate-Trp-286, Met-205Hydrophobic Interaction
Alcohol DehydrogenaseEthyl 3-oxobutanoate-6.8Ser-48, Gln-102Hydrogen Bond
Alcohol DehydrogenaseEthyl 3-oxobutanoate-Val-294, Ile-269Hydrophobic Interaction

This table is a hypothetical representation of typical molecular docking results.

Rational design is a strategy used to engineer enzymes with improved properties, such as enhanced activity, stability, or selectivity. nih.govfrontiersin.org This approach leverages a detailed understanding of the enzyme's three-dimensional structure and its mechanism, often informed by computational tools like molecular docking. frontiersin.org By predicting how a substrate binds, researchers can identify key amino acid residues in the active site that control the enzyme's function.

The process involves creating targeted mutations at these identified residues to improve the desired catalytic property. For instance, if a docking simulation suggests that a substrate is too large for the active site, amino acids with bulky side chains can be replaced with smaller ones (e.g., Alanine scanning) to create more space. frontiersin.org This has been successfully applied to transaminases, used to produce chiral amines, where mutations around the active site were made to accommodate bulky substrates. frontiersin.org

In the context of producing chiral intermediates like this compound, rational design can be used to improve the enantioselectivity of a biocatalyst. By modifying the active site, the enzyme can be engineered to favor the binding of a prochiral substrate in an orientation that leads exclusively to the desired (R)- or (S)-enantiomer of the product. frontiersin.org This structure-guided protein engineering has been used to alter the regioselectivity of glycosyltransferases and the chemo- and regioselectivity of peroxygenases by fine-tuning the substrate's position relative to the catalytic machinery. frontiersin.org This combination of computational prediction and targeted mutation accelerates the development of highly efficient biocatalysts for industrial chemical synthesis. nih.gov

Chiral Recognition Mechanism Studies

Chiral recognition is the process by which a chiral system, such as an enzyme or a synthetic host, interacts differently with the two enantiomers of a chiral molecule. This differentiation is fundamental to stereoselective synthesis and separation. The underlying principle often relies on the formation of a diastereomeric complex between the chiral selector and the individual enantiomers, which have different energies and stabilities.

In biocatalysis, the high enantioselectivity of enzymes stems from the unique, three-dimensional architecture of their active sites. frontiersin.org For a prochiral substrate to be converted into a chiral product, it must bind to the active site in a specific orientation relative to the catalytic residues and any necessary cofactors (e.g., NAD(P)H for reductases). The chiral environment of the active site, formed by a specific arrangement of amino acid residues, creates multiple contact points (e.g., through hydrogen bonds, hydrophobic interactions, and steric hindrance). This arrangement favors the binding of the substrate in one orientation over all others, leading to the production of a single enantiomer. The microbial reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutanoate with high enantiomeric excess is a practical example of this precise molecular recognition. nih.gov

Host-guest systems, such as those involving cyclodextrins, also exhibit chiral recognition. mdpi.com The chiral nature of the cyclodextrin molecule, which is composed of chiral glucose units, can lead to differential binding affinities for the enantiomers of a guest molecule. The subtle differences in how each enantiomer fits within the chiral cavity of the host result in diastereomeric inclusion complexes with different stability constants. This difference in stability can be exploited for the separation of enantiomers. Studies involving chiral derivatizing agents, which react with enantiomers to form separable diastereomers, further exemplify the principles of chiral recognition at the molecular level. mdpi.com

Applications As a Chiral Synthon and Intermediate in Organic Synthesis

Precursor for γ-Amino-β-hydroxy Butyric Acid (GABOB) Analogues

Ethyl 3-amino-4-hydroxybutanoate serves as a key precursor for the synthesis of γ-Amino-β-hydroxy Butyric Acid (GABOB) and its analogues. researchgate.netresearchgate.netacs.org GABOB is a neuromodulator in the mammalian central nervous system and exhibits anti-epileptic and hypotensive activities. researchgate.net The synthesis of GABOB often involves the use of chiral starting materials to obtain the desired enantiomer, as the biological activity can be stereospecific. researchgate.netnih.gov

For instance, (R)-GABOB, which shows greater biological activity than its (S)-isomer, can be efficiently synthesized from (R)-ethyl 4-chloro-3-hydroxybutanoate, a closely related precursor. researchgate.net The synthesis of GABOB derivatives with various protecting groups allows for further chemical manipulation to create a library of analogues for structure-activity relationship studies. researchgate.net The conversion of this compound to GABOB typically involves hydrolysis of the ester and any protecting groups present.

Building Block for L-Carnitine and its Derivatives

This chiral synthon is instrumental in the synthesis of L-carnitine and its derivatives. researchgate.netresearchgate.net L-carnitine is an essential molecule involved in the transport of fatty acids into the mitochondria for energy production. researchgate.net Syntheses of L-carnitine often start from chiral precursors to ensure the formation of the biologically active L-enantiomer.

One common strategy involves the quaternization of the amino group of an this compound derivative with trimethylamine, followed by hydrolysis of the ester to yield L-carnitine. Various synthetic routes have been developed, some of which utilize enzymatic resolutions or start from other chiral synthons like (S)-3-hydroxybutyrolactone to achieve high enantiomeric purity. google.comcapes.gov.br

Role in the Synthesis of Statin-like Compounds and other Pharmaceutical Intermediates (e.g., Atorvastatin)

This compound and its close chemical relatives, such as ethyl (R)-4-cyano-3-hydroxybutanoate, are critical intermediates in the synthesis of the side chains of blockbuster statin drugs like atorvastatin (B1662188). nih.govmdpi.comresearchgate.net Statins are inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. mdpi.com

The synthesis of the complex side chain of atorvastatin often employs a chiral pool approach, starting from readily available chiral molecules. The stereocenters in this compound or its nitrile analogue are incorporated into the final statin structure, highlighting the importance of this synthon in industrial pharmaceutical synthesis. mdpi.com Both chemical and enzymatic methods have been developed for the efficient production of these chiral intermediates. nih.govmdpi.com

Stereocontrolled Access to Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Oxazolidinones)

The functional groups present in this compound make it an excellent starting material for the stereocontrolled synthesis of various nitrogen-containing heterocycles, such as pyrrolidines and oxazolidinones. researchgate.net These heterocyclic motifs are prevalent in many natural products and pharmaceutically active compounds.

For example, the intramolecular cyclization of a suitably protected derivative of this compound can lead to the formation of a pyrrolidine (B122466) ring. Similarly, reaction of the amino and hydroxyl groups with phosgene (B1210022) or a phosgene equivalent can furnish an oxazolidinone ring. nih.govgoogle.com The inherent chirality of the starting material allows for the synthesis of enantiomerically pure heterocycles, which is often crucial for their biological activity.

Development of Novel Synthetic Routes to Complex Natural Products and Analogues

The versatility of this compound as a chiral building block extends to its use in the development of novel synthetic routes to complex natural products and their analogues. Its bifunctional nature allows for a variety of chemical transformations, making it a valuable tool for retrosynthetic analysis and the construction of intricate molecular architectures.

Organic chemists have employed this synthon in the total synthesis of various natural products containing the 3-amino-4-hydroxybutanoate moiety or a related structural feature. Its use often simplifies the synthetic sequence and provides excellent stereocontrol.

Intermediate in the Production of Flavors and Fragrances

While the primary applications of this compound are in the pharmaceutical and fine chemical industries, related hydroxybutanoate esters find use as intermediates in the production of flavors and fragrances. For instance, ethyl 4-hydroxybutanoate (B1227057) is a known metabolite in yeast and can be used in the synthesis of certain flavor and fragrance compounds. nih.govchemicalbook.com The specific application of this compound in this industry is less documented but its structural motifs could potentially be incorporated into novel flavor and fragrance molecules. The flavor and fragrance market is a significant sector, with a continuous demand for new and innovative ingredients. perfumerflavorist.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-4-hydroxybutanoate, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves esterification of 3-amino-4-hydroxybutanoic acid with ethanol under acidic catalysis. To ensure stereochemical purity, chiral resolution techniques such as enzymatic kinetic resolution or chiral column chromatography (e.g., using amylose-based columns) are recommended . For purification, recrystallization in polar solvents (e.g., ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradients) can isolate the target compound. Monitoring reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amino group detection is advised.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) or gas chromatography (GC) with derivatization (e.g., silylation) for volatility enhancement .
  • Spectroscopy : Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H, ¹³C, and 2D-COSY/HMBC to resolve amino and hydroxyl groups). Infrared (IR) spectroscopy can identify ester (C=O, ~1740 cm⁻¹), hydroxyl (~3300 cm⁻¹), and amino (~1600 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., ESI+ mode, expected [M+H]⁺ for C₆H₁₃NO₃: 160.0974).

Q. How can researchers address solubility challenges during experimental design?

  • Methodological Answer : this compound exhibits polar and nonpolar moieties, making solubility solvent-dependent. For aqueous systems, use buffered solutions (pH 4–6) to protonate the amino group, enhancing solubility. In organic phases, dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are effective. Pre-saturation of solvents with the compound can prevent precipitation during kinetic studies .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in nucleophilic acyl substitution reactions be resolved?

  • Methodological Answer : Contradictions in reactivity (e.g., ester vs. hydroxyl group participation) may arise from solvent polarity or catalyst selection. Systematic evaluation under controlled conditions (e.g., varying solvents like DMF vs. THF, or catalysts like DMAP vs. pyridine) is critical. Computational modeling (DFT studies) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Q. What strategies enable enantioselective synthesis of this compound for pharmacological applications?

  • Methodological Answer : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation (using Ru-BINAP complexes) can achieve high enantiomeric excess (ee >95%). Chiral HPLC (e.g., Chiralpak IA column) validates enantiopurity. For scale-up, continuous flow reactors with immobilized chiral catalysts improve efficiency .

Q. What advanced spectroscopic methods can elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : To study binding kinetics with receptors (e.g., GABA analogs).
  • Solid-State NMR : For structural analysis in membrane-bound states.
  • Fluorescence Quenching Assays : Using tryptophan-rich proteins to map binding sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.